molecular formula C15H21N5 B6441879 N-(cyclohexylmethyl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine CAS No. 2548976-65-2

N-(cyclohexylmethyl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine

Cat. No. B6441879
CAS RN: 2548976-65-2
M. Wt: 271.36 g/mol
InChI Key: NUHVZPJUVJNMSX-UHFFFAOYSA-N
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Description

N-(cyclohexylmethyl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine (NCM-6-MIPA) is an important synthetic compound in the field of organic chemistry. It is a heterocyclic amine with a cyclohexylmethyl group, two methyl substituents, and an imidazol-1-yl group. NCM-6-MIPA has a wide range of applications in scientific research, including biochemical and physiological effects, and has been used in laboratory experiments to study its various properties.

Mechanism of Action

N-(cyclohexylmethyl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine is known to interact with a variety of biological targets, including enzymes, proteins, lipids, and nucleic acids. Its mechanism of action is not fully understood, but is thought to involve the binding of the compound to a specific target, which then leads to a change in the target’s activity.
Biochemical and Physiological Effects
N-(cyclohexylmethyl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as cytochrome P450, as well as other enzymes involved in the metabolism of drugs. It has also been shown to bind to and modulate the activity of proteins involved in the regulation of cell growth and proliferation. In addition, it has been shown to modulate the activity of ion channels, and to inhibit the activity of the enzyme acetylcholinesterase.

Advantages and Limitations for Lab Experiments

N-(cyclohexylmethyl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and is relatively stable in solution. It has also been shown to be relatively non-toxic, and is soluble in a variety of organic solvents. However, it is not soluble in water, and is not particularly stable in the presence of strong acids or bases.

Future Directions

N-(cyclohexylmethyl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine has potential for further research in a variety of areas. It could be further studied for its potential as an enzyme inhibitor, as well as its potential to modulate the activity of proteins involved in cell growth and proliferation. It could also be studied for its potential to modulate the activity of ion channels, and to inhibit the activity of acetylcholinesterase. Additionally, it could be studied for its potential to be used as a ligand for the study of metal complexes, and as a model compound for the study of the effects of organic solvents on the catalytic activity of enzymes.

Synthesis Methods

N-(cyclohexylmethyl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine can be synthesized using a variety of methods, including the reaction of a cyclohexylmethyl amine with 2-methyl-1H-imidazol-1-yl chloride. This reaction is carried out in a solvent such as acetonitrile or dimethylformamide (DMF) at a temperature of around 80°C. The reaction is typically complete within two hours. The product is then purified by column chromatography or recrystallization.

Scientific Research Applications

N-(cyclohexylmethyl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine has been used in a variety of scientific research applications. It has been used as a substrate for the study of enzyme-catalyzed reactions, and as a model compound for the study of the effects of organic solvents on the catalytic activity of enzymes. It has also been used in the study of the structure-activity relationships of heterocyclic amines, and as a ligand for the study of metal complexes.

properties

IUPAC Name

N-(cyclohexylmethyl)-6-(2-methylimidazol-1-yl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5/c1-12-16-7-8-20(12)15-9-14(18-11-19-15)17-10-13-5-3-2-4-6-13/h7-9,11,13H,2-6,10H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUHVZPJUVJNMSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=NC=NC(=C2)NCC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cyclohexylmethyl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine

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